molecular formula C13H20BrN B13269346 [(4-Bromo-3-methylphenyl)methyl](2-methylbutan-2-yl)amine

[(4-Bromo-3-methylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13269346
M. Wt: 270.21 g/mol
InChI Key: RVDGPNYWARVQKR-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C13H20BrN It is a brominated derivative of a phenylmethylamine, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 4-position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 2-methylbutan-2-yl group to the nitrogen atom of the amine.

Industrial Production Methods

Industrial production of (4-Bromo-3-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.

    Automated Alkylation: Employing automated systems for the alkylation step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, KCN, or primary amines in polar solvents such as ethanol or water.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets:

    Receptor Binding: The compound can act as an agonist or antagonist at various receptors, such as serotonin 5-HT2A and dopamine D2 receptors.

    Pathways: It may influence signaling pathways related to mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methylphenyl)methylamine: Unique due to its specific substitution pattern and alkyl group.

    4-Bromo-3-methylbenzonitrile: Similar brominated phenyl compound but with a nitrile group instead of an amine.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage.

Uniqueness

(4-Bromo-3-methylphenyl)methylamine is unique due to its combination of a brominated phenyl ring and a bulky 2-methylbutan-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20BrN

Molecular Weight

270.21 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C13H20BrN/c1-5-13(3,4)15-9-11-6-7-12(14)10(2)8-11/h6-8,15H,5,9H2,1-4H3

InChI Key

RVDGPNYWARVQKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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